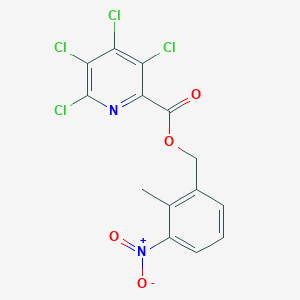
(2-Methyl-3-nitrophenyl)methyl 3,4,5,6-tetrachloropyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methyl-3-nitrophenyl)methyl 3,4,5,6-tetrachloropyridine-2-carboxylate is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-3-nitrophenyl)methyl 3,4,5,6-tetrachloropyridine-2-carboxylate typically involves multi-step organic reactions. The initial step often includes the nitration of a methyl-substituted benzene ring to introduce the nitro group. This is followed by the esterification of the nitro-substituted benzene with 3,4,5,6-tetrachloropyridine-2-carboxylic acid under acidic conditions. The reaction conditions usually involve the use of strong acids like sulfuric acid or hydrochloric acid as catalysts and solvents such as methanol or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-3-nitrophenyl)methyl 3,4,5,6-tetrachloropyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, base catalysts.
Hydrolysis: Water, acidic or basic conditions.
Major Products
Reduction: (2-Methyl-3-aminophenyl)methyl 3,4,5,6-tetrachloropyridine-2-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3,4,5,6-Tetrachloropyridine-2-carboxylic acid and (2-Methyl-3-nitrophenyl)methanol.
Scientific Research Applications
(2-Methyl-3-nitrophenyl)methyl 3,4,5,6-tetrachloropyridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2-Methyl-3-nitrophenyl)methyl 3,4,5,6-tetrachloropyridine-2-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chlorine atoms on the pyridine ring can also participate in interactions with enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
(2-Methyl-3-nitrophenyl)methyl 3,4,5,6-tetrachloropyridine-2-carboxylate: .
(2-Methyl-3-aminophenyl)methyl 3,4,5,6-tetrachloropyridine-2-carboxylate: .
(2-Methyl-3-nitrophenyl)methyl 3,4,5,6-tetrachloropyridine-2-carboxamide: .
Uniqueness
The uniqueness of this compound lies in its combination of a nitro-substituted benzene ring and a tetrachloropyridine carboxylate ester. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
(2-methyl-3-nitrophenyl)methyl 3,4,5,6-tetrachloropyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl4N2O4/c1-6-7(3-2-4-8(6)20(22)23)5-24-14(21)12-10(16)9(15)11(17)13(18)19-12/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQLTWLMGFOHPIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])COC(=O)C2=NC(=C(C(=C2Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl4N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-[(E)-(carbamoylhydrazinylidene)methyl]-2-methoxyphenoxy]acetic acid](/img/structure/B3011803.png)
![2-O-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 4-O-ethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate](/img/structure/B3011805.png)
![2-(1H-Indol-3-yl)-1-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone](/img/structure/B3011806.png)
![4-(2,2-difluoroethyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid](/img/structure/B3011811.png)
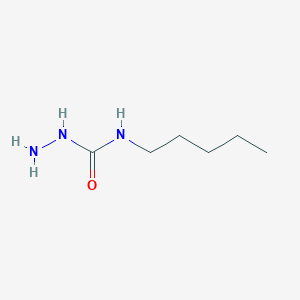
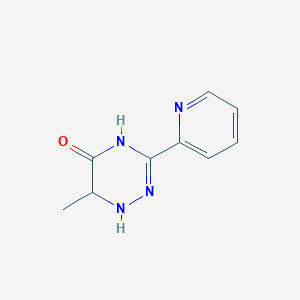
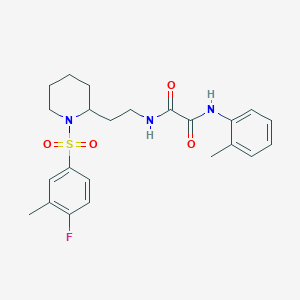
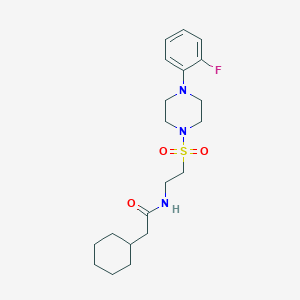
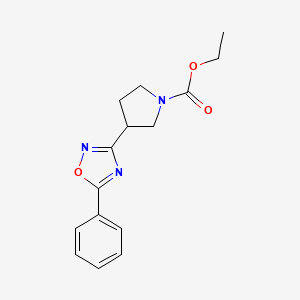
![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B3011820.png)
![6,7-Dimethyl-2-(2-morpholinoethyl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3011822.png)
![(5E)-3-benzyl-5-[(5-nitrothiophen-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3011823.png)
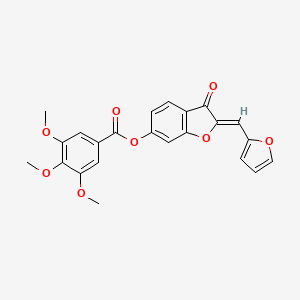
![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-phenethylacetamide](/img/structure/B3011826.png)
